(4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
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Description
(4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C19H19ClN2O2S and its molecular weight is 374.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra and alpha1-adrenergic receptors , which play crucial roles in tuberculosis therapy and the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to significant activity against mycobacterium tuberculosis h37ra or exhibiting alpha1-adrenergic affinity .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that it may affect the pathways involved in tuberculosis therapy or those associated with alpha1-adrenergic receptors .
Pharmacokinetics
Similar compounds have been reported to exhibit an acceptable pharmacokinetic profile . Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra or show alpha1-adrenergic affinity .
Properties
IUPAC Name |
[4-(2-chlorobenzoyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c20-16-5-2-1-4-13(16)18(23)21-7-9-22(10-8-21)19(24)15-12-14(15)17-6-3-11-25-17/h1-6,11,14-15H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXBOYAFQHIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.